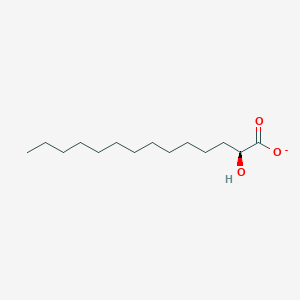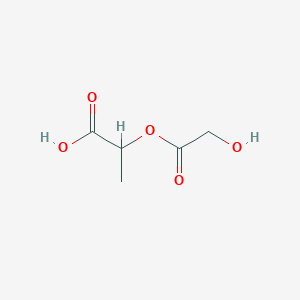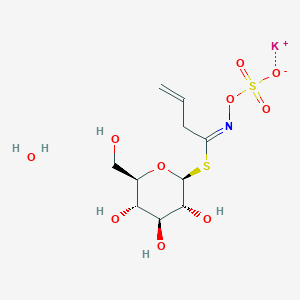
2,4,6-三氯苯酚钠
描述
Sodium 2,4,6-trichlorophenolate, also known as Sodium 2,4,6-trichlorophenolate, is a useful research compound. Its molecular formula is C6H3Cl3NaO and its molecular weight is 220.4 g/mol. The purity is usually 95%.
The exact mass of the compound Sodium 2,4,6-trichlorophenolate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Sodium 2,4,6-trichlorophenolate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 2,4,6-trichlorophenolate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
环境修复:氯酚降解
2,4,6-三氯苯酚钠在废水处理中降解氯酚的作用方面正在积极研究。 研究表明,使用污泥发酵液作为共代谢碳源可以显着增强2,4,6-三氯苯酚(2,4,6-TCP)的降解,2,4,6-TCP是一种相关化合物 。这种方法有利于处理含有氯酚的废水,氯酚是常见的污染物。
微生物群落分析
2,4,6-三氯苯酚钠对微生物群落的影响是另一个令人关注的领域。 研究表明,不同的碳源会影响2,4,6-TCP的降解效率以及微生物群落的丰度 。了解这些相互作用对于优化生物修复策略和改善环境健康至关重要。
光生物降解研究
该化合物在光生物降解过程中的潜力正在探索中。 已经研究了处理2,4,6-TCP的光解循环床生物膜反应器,以了解光降解和生物降解的机制 。这些发现可能导致使用光和生物制剂从环境中去除有毒化合物的方法更加有效。
生物降解中的基因丰度
宏基因组分析表明,2,4,6-三氯苯酚钠可以促进与氯酚降解相关的微生物基因的富集 。识别和了解这些基因对于开发针对性方法以增强污染部位的生物降解至关重要。
胞外聚合物产量增强
在微生物处理系统中,已发现2,4,6-三氯苯酚钠可以增强胞外聚合物的产生。 这些物质提供对氯酚毒性的保护,从而提高生物修复过程的整体效率 。
降解效率的碳源比较
已经进行了使用2,4,6-三氯苯酚钠作为碳源的比较研究,以确定其对其他碳源的有效性。 此类研究有助于选择在各种处理系统中降解氯酚的最有效碳源 。
新兴污染物去除
最后,2,4,6-三氯苯酚钠是正在进行的从水生环境中去除新兴污染物的研究的一部分。 它在增强新识别污染物降解方面的作用对于维持水质和保护水生生态系统至关重要 。
安全和危害
Sodium 2,4,6-trichlorophenolate is considered a hazardous material . Special requirements have been set for transporting this material in tank cars . It is listed as a hazardous air pollutant . In animal models, consumption of 2,4,6-trichlorophenol leads to an increased incidence of lymphomas, leukemia, and liver cancer . It is classified as Group B2 (probable human carcinogen) by the United States Environmental Protection Agency .
作用机制
Target of Action
Sodium 2,4,6-trichlorophenolate, also known as 2,4,6-Trichlorophenol, is a chlorinated phenol that has been used as a fungicide, herbicide, insecticide, antiseptic, defoliant, and glue preservative . The primary targets of Sodium 2,4,6-trichlorophenolate are the enzymes and proteins involved in these biological processes.
Mode of Action
The compound interacts with its targets by binding to them, thereby inhibiting their function. This interaction results in the disruption of the normal biological processes that these targets are involved in .
Biochemical Pathways
Sodium 2,4,6-trichlorophenolate affects several biochemical pathways. In a study, it was found that a reduced flavin adenine dinucleotide (FADH2)-utilizing monooxygenase converted 2,4,6-Trichlorophenol to 6-chlorohydroxyquinol (6-CHQ). This transformation is part of the degradation pathway of 2,4,6-Trichlorophenol .
Pharmacokinetics
It is known that the compound is moderately soluble in water . This solubility can impact its bioavailability, as it determines how easily the compound can be absorbed and distributed in the body.
Result of Action
The molecular and cellular effects of Sodium 2,4,6-trichlorophenolate’s action are primarily the result of its interaction with its targets. By inhibiting the function of these targets, the compound disrupts the normal biological processes they are involved in. This can lead to various effects, depending on the specific process that is disrupted .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sodium 2,4,6-trichlorophenolate. For example, the compound is stable under normal temperatures and pressures . It decomposes on heating to produce toxic and corrosive fumes . Furthermore, the compound’s action can be influenced by its concentration in the environment, as well as the presence of other substances that it may interact with .
生化分析
Biochemical Properties
Sodium 2,4,6-trichlorophenolate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolic degradation. The compound can inhibit the activity of certain enzymes, such as acetylcholinesterase, leading to disruptions in neurotransmission. Additionally, sodium 2,4,6-trichlorophenolate can bind to proteins, altering their structure and function .
Cellular Effects
Sodium 2,4,6-trichlorophenolate has profound effects on various cell types and cellular processes. It can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage. The compound also affects cell signaling pathways, such as the MAPK and NF-κB pathways, which are involved in inflammation and apoptosis. Furthermore, sodium 2,4,6-trichlorophenolate can alter gene expression and disrupt cellular metabolism by inhibiting key metabolic enzymes .
Molecular Mechanism
At the molecular level, sodium 2,4,6-trichlorophenolate exerts its effects through several mechanisms. It can bind to and inhibit the activity of enzymes, such as acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent neurotoxicity. The compound can also interact with DNA, causing mutations and genotoxic effects. Additionally, sodium 2,4,6-trichlorophenolate can induce the expression of stress response genes, leading to cellular adaptation or apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium 2,4,6-trichlorophenolate can change over time. The compound is relatively stable under normal conditions but can degrade when exposed to light, heat, or certain chemicals. Long-term exposure to sodium 2,4,6-trichlorophenolate can lead to chronic toxicity, including liver and kidney damage. In vitro and in vivo studies have shown that the compound can accumulate in tissues, leading to prolonged effects on cellular function .
Dosage Effects in Animal Models
The effects of sodium 2,4,6-trichlorophenolate vary with different dosages in animal models. At low doses, the compound may cause mild toxicity, such as skin irritation and respiratory distress. At high doses, sodium 2,4,6-trichlorophenolate can cause severe toxicity, including liver and kidney damage, neurotoxicity, and even death. Threshold effects have been observed, where the compound’s toxicity increases significantly beyond a certain dosage .
Metabolic Pathways
Sodium 2,4,6-trichlorophenolate is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound can also induce the expression of detoxification enzymes, such as glutathione S-transferases, which help in its elimination from the body .
Transport and Distribution
Within cells and tissues, sodium 2,4,6-trichlorophenolate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes. The compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its toxic effects. Additionally, sodium 2,4,6-trichlorophenolate can be transported through the bloodstream, leading to systemic distribution .
Subcellular Localization
Sodium 2,4,6-trichlorophenolate exhibits specific subcellular localization, which affects its activity and function. The compound can localize to the mitochondria, where it induces oxidative stress and disrupts mitochondrial function. It can also target the nucleus, leading to DNA damage and alterations in gene expression. Post-translational modifications, such as phosphorylation, can influence the compound’s localization and activity within different cellular compartments .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 2,4,6-trichlorophenolate involves the reaction of 2,4,6-trichlorophenol with sodium hydroxide.", "Starting Materials": [ "2,4,6-trichlorophenol", "Sodium hydroxide" ], "Reaction": [ "Dissolve 2,4,6-trichlorophenol in a suitable solvent such as ethanol or methanol.", "Add sodium hydroxide to the solution and stir until the 2,4,6-trichlorophenol is completely dissolved.", "Heat the mixture to reflux for several hours.", "Allow the mixture to cool and filter off any solid impurities.", "Acidify the filtrate with hydrochloric acid to pH 1-2.", "Collect the precipitated Sodium 2,4,6-trichlorophenolate by filtration and wash with water.", "Dry the product in a vacuum oven at 60-70°C until constant weight is obtained." ] } | |
CAS 编号 |
3784-03-0 |
分子式 |
C6H3Cl3NaO |
分子量 |
220.4 g/mol |
IUPAC 名称 |
sodium;2,4,6-trichlorophenolate |
InChI |
InChI=1S/C6H3Cl3O.Na/c7-3-1-4(8)6(10)5(9)2-3;/h1-2,10H; |
InChI 键 |
WKIKLYKTZATKOK-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Cl)[O-])Cl)Cl.[Na+] |
规范 SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)Cl.[Na] |
| 3784-03-0 | |
Pictograms |
Acute Toxic; Irritant |
相关CAS编号 |
88-06-2 (Parent) |
同义词 |
1,3,5-trichloro-2-hydroxybenzene 2,4,6-trichloro-1-hydroxybenzene 2,4,6-trichlorophenol 2,4,6-trichlorophenol, 14C-labeled 2,4,6-trichlorophenol, copper(+1) salt 2,4,6-trichlorophenol, copper(+2) salt 2,4,6-trichlorophenol, nickel(+2) salt 2,4,6-trichlorophenol, potassium salt 2,4,6-trichlorophenol, sodium salt 2,4,6-trichlorophenol, Zn salt phenol, 2,4,6-trichloro- sodium 2,4,6-trichlorophenoxide trichlorophenol, 2,4,6- |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of polymers from sodium 2,4,6-trichlorophenolate using microwave initiation?
A1: The research article "[1]" explores a novel method for synthesizing both electrically conductive and non-conductive polymers from sodium 2,4,6-trichlorophenolate using microwave initiation. [] This technique offers potential advantages over traditional polymerization methods, including faster reaction times and potentially different polymer properties. The study focuses on characterizing the resulting polymers, examining their structural and electrical properties. This research contributes to the expanding field of material science and polymer chemistry.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


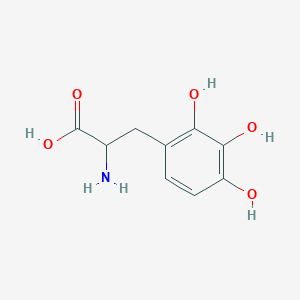
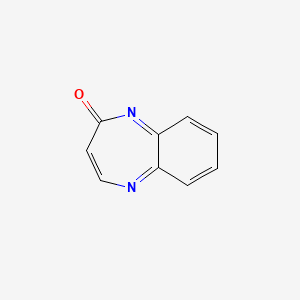



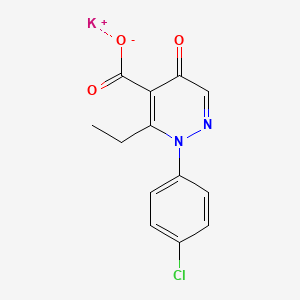
![8-[(1R,2R,4S,5S,6S)-3-oxatricyclo[3.2.1.02,4]octan-6-yl]-1,3-dipropyl-7H-purine-2,6-dione](/img/structure/B1260883.png)
![methyl 8-[(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydrazinyl]-8-oxooctanoate](/img/structure/B1260886.png)
![(3aR,10bR)-3a-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-5-prop-2-enyl-6,10b-dihydrooxazolo[4,5-d][2]benzazepin-4-one](/img/structure/B1260887.png)
